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Compound of Interest

Compound Name: 4-Amino-2,3-dimethylbenzoic acid

Cat. No.: B189052

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2,3-dimethylbenzoic
acid

Abstract

4-Amino-2,3-dimethylbenzoic acid is a substituted aromatic carboxylic acid featuring a
synthetically versatile scaffold. As a member of the aminobenzoic acid class, its structural
motifs—an aromatic amine and a carboxylic acid—are prevalent in a multitude of biologically
active compounds and serve as critical intermediates in pharmaceutical synthesis. This guide
provides a comprehensive theoretical analysis of its physicochemical properties, plausible
synthetic routes, expected spectroscopic signatures, and robust analytical methodologies.
Furthermore, we explore its potential pharmacological relevance by drawing parallels with
structurally related molecules and propose systematic workflows for its experimental validation.
This document is intended for researchers, medicinal chemists, and drug development
professionals seeking to understand and leverage the properties of this compound for novel
applications.

Molecular Identity and Physicochemical Properties

4-Amino-2,3-dimethylbenzoic acid, with the CAS number 5628-44-4, is an organic compound
possessing both acidic (carboxylic acid) and basic (amino group) functionalities.[1] The
strategic placement of these groups, along with the two methyl substituents on the benzene
ring, dictates its chemical reactivity, steric hindrance, and potential for intermolecular
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interactions. While extensive experimental data is not widely published, its core properties can
be reliably predicted using computational models and inferred from related analogs.

A summary of its key identifiers and computed physicochemical properties is presented below.

Property Value Reference

4-amino-2,3-dimethylbenzoic

IUPAC Name ) [1]
acid

CAS Number 5628-44-4 [1]

Molecular Formula CoH11NO2 [1]

Molecular Weight 165.19 g/mol [1]

, CC1=C(C=CC(=C1C)N)C(=0)

Canonical SMILES o [1]
XLSZENRVQPEAHK-

InChiKey [1]
UHFFFAOYSA-N

Predicted XLogP3 15 [1]

Predicted pKa 4,93 +£0.25 [2]

Predicted Boiling Point 349 °C at 760 mmHg [2]

Predicted Density 1.207 g/cm3 [2]

Solubility Profile: The molecule's structure suggests amphipathic solubility. The carboxylic acid
and amino groups can form hydrogen bonds with polar solvents like water, especially at pH
values where they are ionized. However, the dimethylated benzene ring introduces significant
hydrophobic character. Therefore, 4-Amino-2,3-dimethylbenzoic acid is expected to be
slightly soluble in water[3] and demonstrate good solubility in polar organic solvents such as
methanol, ethanol, and DMSO.

Synthetic Strategy and Chemical Reactivity

2.1. Proposed Synthetic Pathway
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A common and effective method for synthesizing aromatic amines is the reduction of a
corresponding nitroaromatic compound.[4] Therefore, a logical synthetic route to 4-Amino-2,3-
dimethylbenzoic acid begins with the nitration of 2,3-dimethylbenzoic acid. The directing
effects of the alkyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing)
suggest that the nitro group will be introduced at the C4 or C6 position. Subsequent catalytic
hydrogenation would reduce the nitro group to the desired amine.

The proposed two-step synthesis is outlined below.

Nitration Reduction
HNOs, H2504 2,3-Dimethyl-4-nitrobenzoic Acid Hz, Pd/C

(Z,S—Dimethylbenzoic Acid 4-Amino-2,3-dimethylbenzoic Acid)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Amino-2,3-dimethylbenzoic acid.

2.2. Theoretical Chemical Reactivity

The compound's bifunctional nature allows for a range of chemical transformations, making it a
versatile building block.

e Reactions of the Amino Group: The primary amine can undergo standard reactions such as
acylation, alkylation, and diazotization. N-acylation with acyl chlorides or anhydrides can be
used to introduce various substituents, a common strategy in modifying the biological activity
of drug candidates.

o Reactions of the Carboxylic Acid Group: The carboxyl group can be converted to esters,
amides, or acid chlorides. Esterification, for example, can increase lipophilicity and modulate
pharmacokinetic properties.[5]

» Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl
groups strongly activates the aromatic ring towards further electrophilic substitution, although
the existing substitution pattern and steric hindrance will influence the position of new
substituents.
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Spectroscopic Profile and Analytical
Characterization

While specific experimental spectra for 4-Amino-2,3-dimethylbenzoic acid are not readily
available, a theoretical profile can be constructed based on its structure and data from
analogous compounds.[6][7] This predicted data is crucial for structure confirmation and purity
assessment during and after synthesis.

3.1. Predicted Spectroscopic Data
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Technique

Predicted Signature

1H NMR

-COOH Proton: A broad singlet expected at o
10-13 ppm. -NHz Protons: A broad singlet
around 6 3.5-5.0 ppm. Aromatic Protons: Two
doublets in the & 6.5-8.0 ppm range,
corresponding to the two protons on the
benzene ring. -CHs Protons: Two distinct

singlets between 6 2.0-2.5 ppm.

13C NMR

-C=0 Carbon: Expected around 6 165-175 ppm.
Aromatic Carbons: Multiple signals in the & 110-
150 ppm range, with carbons attached to
heteroatoms appearing at the lower and higher
ends of this range. -CHs Carbons: Signals

expected in the & 15-25 ppm range.

Infrared (IR)

O-H Stretch (Carboxylic Acid): A very broad
band from 2500-3300 cm~1. N-H Stretch
(Amine): Two distinct sharp peaks around 3300-
3500 cm™1, C=0 Stretch (Carboxylic Acid): A
strong, sharp absorption band around 1680-
1710 cm~1. C=C Stretch (Aromatic): Medium
intensity peaks around 1550-1600 cm™1.

Mass Spec. (MS)

Molecular lon (M*): A peak at m/z = 165. Key
Fragments: Loss of H20 (m/z = 147), loss of -
COOH (m/z = 120), and subsequent

fragmentation of the aromatic ring.

3.2. Analytical Methodologies

Ensuring the purity and identity of a compound is paramount in research and development.

Based on established methods for similar aromatic acids, a robust analytical workflow can be

designed.[8][9]
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Synthesized Product

Purity & Quantification

Prepare Sample Prepare Sample
(0.1 mg/mL in 50:50 ACN:Hz20) (1 mg, dry)
: Silylation
(RP-HPLC Analysns) [(BSTFA, 70°C)
Data Analysis ,
QPeak Area vs. StandardD (GC'MS Analyss)

Impurity Identification
(Mass Spectra Library)

Click to download full resolution via product page

Caption: Quality control workflow for 4-Amino-2,3-dimethylbenzoic acid.

3.2.1. Protocol for Purity Determination by HPLC

This method is designed for the quantitative analysis of the main component and the detection
of non-volatile impurities.[8]

 Instrumentation: A standard HPLC system with a UV detector, autosampler, and column

oven.

e Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 pum particle size).
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e Mobile Phase:

o Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

o Solvent B: Acetonitrile.

e Gradient Program:

[e]

0-5 min: 10% B

5-25 min: 10% to 90% B

(¢]

25-30 min: 90% B

[¢]

[¢]

30.1-35 min: 10% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection Wavelength: 254 nm and 280 nm.

o Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile/water. Dilute
to a working concentration of 0.1 mg/mL. Filter through a 0.45 um syringe filter before
injection.

Causality: The C18 stationary phase provides hydrophobic interaction, which is effective for
retaining the aromatic ring. The gradient elution from a highly aqueous mobile phase to a high
organic content ensures that both polar and non-polar impurities can be resolved and eluted.
TFA is used as an ion-pairing agent to improve the peak shape of the acidic analyte.

3.2.2. Protocol for Impurity Profiling by GC-MS
This method is suitable for identifying volatile and semi-volatile impurities.

e Instrumentation: A GC system coupled to a Mass Spectrometer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Derivatization: Due to the low volatility of the carboxylic acid and amine, derivatization is
essential.

o Dry ~1 mg of the sample under a nitrogen stream.
o Add 100 pL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
o Heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.
» GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
o Inlet Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold
for 5 min.

e MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 500.

Causality: Derivatization by silylation replaces the active protons on the amine and carboxyl
groups with non-polar TMS groups, which significantly increases the compound's volatility and
thermal stability, making it suitable for GC analysis.[8] EI provides reproducible fragmentation
patterns that can be compared against spectral libraries for confident impurity identification.

Theoretical Biological Significance and Applications

Direct biological studies on 4-Amino-2,3-dimethylbenzoic acid are scarce in public literature.
However, the aminobenzoic acid scaffold is a well-established pharmacophore. Derivatives
have shown a wide range of activities, including antimicrobial, anti-inflammatory, and
anticancer properties.[10][11]

Notably, a structurally related compound, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-
benzoic acid, was identified as a potent and selective EP4 receptor antagonist, with potential
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applications in treating pain and inflammation.[12] This highlights the potential of the dimethyl-
aminobenzoic acid core as a platform for developing targeted therapeutics. The specific
substitution pattern of 4-Amino-2,3-dimethylbenzoic acid may offer a unique steric and
electronic profile for interaction with biological targets.

4.1. Proposed Workflow for Biological Screening

To investigate the potential anticancer properties, a primary cytotoxicity screen using a cell-
based assay is a logical first step.

Prepare Stock Solution Seed Cancer Cell Lines
(e.g., 10 mM in DMSO) (e.g., PC 3, HelLa) in 96-well plates

Treat cells with serial dllutions
of compound (24-72h)

Add Viability Reagent
(e.g., MTT, CellTiter-Glo®)

Measure Signal
(Absorbance or Luminescence)

( Calculate ICso Value )

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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